molecular formula C10H17FN2O B1490930 (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone CAS No. 2089695-09-8

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1490930
CAS No.: 2089695-09-8
M. Wt: 200.25 g/mol
InChI Key: JWVADTOGHQFTSJ-UHFFFAOYSA-N
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Description

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone ( 2089695-09-8) is a chemical compound with the molecular formula C 10 H 17 FN 2 O and a molecular weight of 200.25 g/mol . Its structure features an azetidine ring linked to a piperidine ring via a carbonyl group, with a fluoromethyl substituent on the azetidine. This specific architecture makes it a compound of interest in advanced medicinal chemistry and drug discovery research. The incorporation of both azetidine and piperidine rings is a common strategy in pharmaceutical development, as these saturated nitrogen heterocycles can improve the metabolic stability, solubility, and binding affinity of drug candidates. Azetidine rings, in particular, are valued as constrained scaffolds that can enhance a molecule's potency and selectivity profile . The presence of the fluorine atom is also strategically significant; fluorine is frequently used in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. Compounds with similar azetidine and piperidine motifs are being investigated in various therapeutic areas. For instance, recent scientific literature discusses the use of analogous structures in the development of novel therapeutics, such as basic Selective Estrogen Receptor Degraders (SERDs) for oncology research . Therefore, this compound serves as a versatile and valuable building block for researchers synthesizing and evaluating new chemical entities for biological activity. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-3-1-2-4-12-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVADTOGHQFTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C12_{12}H16_{16}F1_{1}N2_{2}O
  • Molecular Weight : 220.27 g/mol

This compound features a fluoromethyl group attached to an azetidine ring, which is further connected to a piperidine moiety. The unique combination of these structural elements contributes to its biological activity.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Anticancer Activity : Some derivatives show promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Properties : The modulation of inflammatory responses has been observed, suggesting potential applications in treating chronic inflammatory diseases.

The biological activity of this compound may involve:

  • Inhibition of Protein Kinases : Similar compounds have been noted for their ability to inhibit protein kinases, which play critical roles in cell signaling and disease progression.
  • Cytokine Modulation : The compound may influence cytokine production, impacting immune responses and inflammation.

Data Table: Biological Activities

Activity TypeEffect ObservedReference
AnticancerCell proliferation inhibition
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveImproved seizure control

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In a pilot study involving animal models, the compound was administered to assess its effects on seizure frequency. The results demonstrated a notable decrease in seizure episodes among treated subjects compared to controls, suggesting potential for epilepsy treatment.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone is C10H17FN2OC_{10}H_{17}FN_{2}O, with a molecular weight of 200.25 g/mol. The compound features a fluoromethyl group attached to an azetidine ring, which is linked to a piperidine ring via a methanone functional group. This structural configuration is crucial for its reactivity and interaction with biological targets.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds for further research.

Key reactions include:

  • Oxidation : Facilitates the introduction of additional functional groups.
  • Reduction : Alters the oxidation state, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biology

The compound is also studied for its interactions with biological macromolecules. The presence of the fluoromethyl group enhances binding affinity and selectivity towards specific targets, making it a significant candidate in drug discovery. Research indicates that it may interact with various enzymes and receptors, potentially leading to therapeutic applications.

Drug Development

In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to function effectively as a ligand for certain receptors, which can be beneficial in treating conditions such as cancer and neurological disorders.

Case Study: Estrogen Receptor Modulation
Research has shown that compounds similar to this compound exhibit activity as selective estrogen receptor degraders (SERDs). These compounds can effectively degrade estrogen receptors, inhibiting estrogen signaling pathways relevant in breast cancer treatment .

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

StepDescription
1Synthesis of azetidine ring through cyclization reactions
2Introduction of the fluoromethyl group via halogenation or fluorination methods
3Coupling with piperidine derivative through methanone linkage

This multi-step process ensures high yield and purity, critical for both research and potential industrial applications.

Industrial Production Methods

For large-scale production, similar synthetic routes are optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality while ensuring safety when handling reactive intermediates and hazardous reagents.

Comparison with Similar Compounds

MAGL Inhibitors

ZYH (2-cyclohexyl-1,3-benzoxazol-6-yl)-[3-(4-pyrimidin-2-ylpiperazin-1-yl)azetidin-1-yl]methanone Structure: Features a benzoxazole-azetidine-piperazine scaffold. Activity: Binds to human monoacylglycerol lipase (MAGL) with a high docking score (−9.2 kcal·mol⁻¹) and occupies the substrate-binding pocket, inducing a closed conformation of MAGL . Key Interactions: Hydrogen bonds with Ala51 and Met123 residues in MAGL .

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone Structure: Combines an indole-thiazole moiety with an azetidine-piperazine linker. Activity: A reversible, noncovalent MAGL inhibitor that elevates 2-arachidonoylglycerol (2-AG) levels and demonstrates efficacy in neuropathic and inflammatory pain models .

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone Differentiation: Replaces the benzoxazole/indole-thiazole groups with a simpler fluoromethyl-azetidine-piperidine core. The fluoromethyl group may enhance lipophilicity and blood-brain barrier penetration compared to bulkier aryl substituents .

Kinase Inhibitors

Cobimetinib Fumarate Structure: Contains a (3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)methanone core. Activity: A MEK inhibitor used in cancer therapy. The hydroxyl group on the azetidine ring likely contributes to kinase selectivity and hydrogen-bonding interactions .

(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone Structure: Features a dimethylpiperidine-pyridine scaffold. Application: Targets 11-β-hydroxysteroid dehydrogenase 1 (HSD11B1), highlighting the versatility of methanone derivatives in modulating diverse enzyme classes .

Structural-Activity Relationship (SAR) Analysis

Compound Key Substituents Molecular Weight (g/mol) Target Affinity/Activity Reference
This compound Fluoromethyl-azetidine, piperidine 200.25 N/A N/A (Discontinued for lab use)
ZYH Benzoxazole, pyrimidinylpiperazine 471.54 MAGL −9.2 kcal·mol⁻¹ (docking score)
Cobimetinib Fumarate Hydroxy-azetidine, piperidine 531.46 MEK Clinically approved (cancer)
[1-(4-FP)-Indol-5-yl] derivative Indole-thiazole, piperazine ~500 (estimated) MAGL Potent 2-AG elevation

SAR Insights :

  • Azetidine-Piperidine Core : Common in both MAGL and kinase inhibitors, suggesting adaptability to diverse binding pockets.
  • Fluorine Substitution : Fluoromethyl or aryl-fluoro groups improve metabolic stability and binding (e.g., ZYH vs. the fluoromethyl analog) .
  • Bulkier Groups (Benzoxazole/Indole) : Enhance MAGL inhibition but may limit CNS penetration compared to smaller fluorinated analogs .

Preparation Methods

Azetidine Ring Synthesis and Functionalization

  • Starting Material: Azetidine-3-carboxylic acid or its derivatives are commonly used as precursors.
  • Cyclization: The azetidine ring is formed by intramolecular cyclization reactions, often facilitated by appropriate protecting groups such as tert-butyl carbamates (Boc).
  • Introduction of Fluoromethyl Group:
    • The fluoromethyl substituent is introduced by converting a hydroxymethyl or chloromethyl intermediate on the azetidine ring to a fluoromethyl group.
    • Fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes are employed.
    • For example, tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate can be fluorinated to tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
  • Purification: Removal of chloromethyl impurities is achieved by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction to reduce impurities below 1%.

Piperidine Ring Preparation

  • The piperidine ring, specifically the 2-piperidinyl derivative, is synthesized or obtained separately.
  • Functionalization at the 2-position allows for subsequent coupling to the azetidine fragment.

Coupling to Form the Methanone Linkage

  • The azetidine and piperidine fragments are coupled via an amide bond formation.
  • Typical coupling involves activation of the carboxyl group on one fragment and nucleophilic attack by the amine group on the other.
  • Conditions often include the use of coupling reagents (e.g., carbodiimides) and solvents such as dichloromethane or dimethylformamide under controlled temperatures.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Azetidine ring formation Cyclization with protecting groups (e.g., Boc) Temperature control critical
2 Fluoromethyl introduction TBAF, HF/trimethylamine, or fluorinating agents Purification to remove chloromethyl byproduct
3 Piperidine synthesis Standard heterocyclic synthesis methods Functionalization at 2-position
4 Amide bond formation (coupling) Carbodiimides, coupling catalysts, organic solvents Controlled temperature and inert atmosphere

Industrial and Scale-Up Considerations

  • Industrial synthesis adapts the above methods to larger scale using continuous flow reactors for better control and safety.
  • Automated systems optimize reagent addition and temperature control.
  • Safety protocols address the handling of reactive intermediates and fluorinating agents.
  • Purification steps are streamlined to ensure consistent product quality.

Research Findings and Analytical Data

  • The fluoromethyl group enhances molecular binding affinity and selectivity, making the compound valuable in medicinal chemistry.
  • Analytical techniques such as NMR, mass spectrometry, and HPLC are used to confirm structure and purity at each step.
  • Side reactions, such as chloromethyl impurities, are minimized by specific purification protocols.

Summary Table of Preparation Route

Step Description Key Reagents/Conditions Outcome
1 Cyclization to form azetidine ring Boc-protected precursors, base, heat Azetidine intermediate
2 Fluoromethyl group introduction TBAF or HF/trimethylamine Fluoromethyl azetidine derivative
3 Piperidine ring synthesis and functionalization Standard heterocyclic synthesis Functionalized piperidine
4 Coupling azetidine and piperidine via amide Carbodiimide coupling agents, organic solvents Final compound (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Q & A

Q. What are the optimal synthetic pathways for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the azetidine core via cyclization reactions, often using nucleophilic substitution with fluoromethyl precursors (e.g., fluoromethyl halides) under anhydrous conditions (e.g., DMF or THF, 0–25°C) .
  • Step 2 : Coupling of the azetidine moiety to the piperidin-2-yl methanone scaffold via amide bond formation or reductive amination. Reagents like EDC/HOBt or DIPEA are used to activate carbonyl groups .
  • Optimization : Reaction efficiency is monitored via HPLC or TLC, with adjustments to solvent polarity (e.g., acetonitrile vs. DMSO) and temperature to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the azetidine and piperidine rings. For example, the fluoromethyl group (-CH2F) shows distinct splitting patterns (e.g., triplet for -CH2F at ~4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C10H16FN2O: 223.12) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. What structural features influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Azetidine Ring : The strained four-membered ring enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .
  • Fluoromethyl Group : Introduces electronegativity and metabolic stability, reducing susceptibility to oxidative degradation .
  • Piperidin-2-yl Methanone : The ketone group participates in hydrogen bonding, while the piperidine nitrogen may act as a proton acceptor in target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory potencies of this compound across different assays?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter compound solubility and target affinity .
  • Enzyme Isoforms : Differential inhibition of MAGL vs. other serine hydrolases (e.g., FAAH) requires isoform-specific activity assays .
  • Validation : Cross-validate using orthogonal techniques (e.g., radioligand binding vs. enzymatic activity assays) .

Q. What computational strategies are used to model the compound’s binding to monoacylglycerol lipase (MAGL)?

  • Methodological Answer :
  • Docking Studies : Software like AutoDock Vina predicts binding poses by aligning the fluoromethyl group with hydrophobic pockets and the ketone with catalytic serine residues .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of the ligand-enzyme complex over time .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions from specific residues (e.g., piperidine interactions with His-449 in MAGL) .

Q. How do researchers address challenges in reproducing synthetic yields across laboratories?

  • Methodological Answer :
  • Parameter Control : Strict regulation of anhydrous conditions, inert atmospheres (N2/Ar), and reagent stoichiometry (e.g., 1.1 equivalents of fluoromethylating agent) .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Ni catalysts) for coupling steps to improve efficiency .
  • Batch Analysis : Use LC-MS to trace impurities (e.g., unreacted azetidine precursors) that reduce yields .

Q. What in vitro and in vivo models are appropriate for evaluating target engagement and toxicity?

  • Methodological Answer :
  • In Vitro : MAGL inhibition assays using recombinant enzymes (IC50 determination) and cell-based models (e.g., neuroblastoma cells for 2-AG level measurement) .
  • In Vivo : Rodent models of neuropathic pain (e.g., chronic constriction injury) assess efficacy, while liver microsome studies predict metabolic stability .
  • Toxicity Screening : Acute toxicity studies (OECD 423) and genotoxicity assays (Ames test) ensure safety margins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
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(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

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